2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Overview
Description
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to a variety of biological effects . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell .
Biochemical Pathways
For instance, indole derivatives have been found to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of key signaling molecules such as NF-κB and caspases, this compound can alter gene expression and cellular metabolism, leading to reduced inflammation and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, through intercalation and groove binding . This binding can inhibit the transcription and translation processes, leading to decreased protein synthesis. Additionally, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion-transporting polypeptides, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals direct it to specific compartments, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)4-6-5-10-11-9(6)7-2-1-3-14-7/h1-3,5H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXZZBQXLKCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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